molecular formula C₁₂H₁₃D₅ClNOS B1147029 Tiletamine-d5 Hydrochloride CAS No. 1246818-12-1

Tiletamine-d5 Hydrochloride

Cat. No. B1147029
CAS RN: 1246818-12-1
M. Wt: 264.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tiletamine is a dissociative anesthetic agent that falls under the drug category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . Tiletamine hydrochloride, the salt form, exists as odorless white crystals .


Synthesis Analysis

The synthesis of Tiletamine Hydrochloride involves the direct acylation of cyclopentanecarboxylic acid to form cyclopentyl 2-thienyl ketone. This is followed by halogenation in the presence of a solvent to form a halogenated cyclopentane 2-thienyl ketone. The halogenated compound is then aminated by reaction with an amine, and the reaction product is subjected to thermal rearrangement to form Tiletamine free base .


Molecular Structure Analysis

The molecular formula of Tiletamine-d5 Hydrochloride is C12 D5 H12 N O S . H Cl with a molecular weight of 264.826 .


Physical And Chemical Properties Analysis

Tiletamine Hydrochloride has a molecular formula of C12H18ClNOS and a molecular weight of 259.8 .

Scientific Research Applications

Anesthetic in Veterinary Medicine

Tiletamine is a dissociative anesthetic and pharmacologically classified as an NMDA receptor antagonist . It is used in veterinary medicine in the combination product Telazol (tiletamine/zolazepam, 50 mg/ml of each in 5 ml vial) as an injectable anesthetic for use in cats and dogs .

Wildlife Management

Tiletamine is sometimes used in combination with xylazine (Rompun) to chemically immobilize large mammals such as polar bears and wood bison . This allows for safe handling of these animals for research or management purposes.

Anesthetic in Zoological Studies

In a study involving Formosan serows, a wild goat found only in the mountains of Taiwan, tiletamine was used in combination with zolazepam and dexmedetomidine to induce anesthesia . The study found that while dexmedetomidine–tiletamine–zolazepam induced anesthesia faster than ketamine–dexmedetomidine, the animals experienced problems such as paddling, prolonged recovery, and ataxia .

Comparative Anesthetic Studies

Tiletamine is often used in comparative studies with other anesthetics. For example, a study compared the anesthetic effects of tiletamine–zolazepam with dexmedetomidine and ketamine with dexmedetomidine in captive Formosan Serow . The study found that while dexmedetomidine–tiletamine–zolazepam induced anesthesia faster than ketamine–dexmedetomidine, these animals experienced problems such as paddling, prolonged recovery, and ataxia .

Neurological Research

As an NMDA receptor antagonist, tiletamine can be used in neurological research to study the role of these receptors in various brain functions and disorders . NMDA receptors are involved in a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer’s disease .

Recreational Use and Abuse Potential Studies

Recreational use of tiletamine has been documented . Animal studies have also shown that tiletamine produces rewarding and reinforcing effects . Therefore, it can be used in research to study the abuse potential of dissociative anesthetics and to develop strategies for preventing and treating substance abuse .

Safety And Hazards

Tiletamine Hydrochloride may cause drowsiness or dizziness . It is advised to avoid breathing dust, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKJZQOPXDNOK-FWRSOEPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiletamine-d5 Hydrochloride

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